5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil 5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil
Brand Name: Vulcanchem
CAS No.: 137897-88-2
VCID: VC16994401
InChI: InChI=1S/C16H20N2O3S2/c1-11(2)13-14(20)17-16(22)18(10-21-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,22)
SMILES:
Molecular Formula: C16H20N2O3S2
Molecular Weight: 352.5 g/mol

5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil

CAS No.: 137897-88-2

Cat. No.: VC16994401

Molecular Formula: C16H20N2O3S2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil - 137897-88-2

Specification

CAS No. 137897-88-2
Molecular Formula C16H20N2O3S2
Molecular Weight 352.5 g/mol
IUPAC Name 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one
Standard InChI InChI=1S/C16H20N2O3S2/c1-11(2)13-14(20)17-16(22)18(10-21-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,22)
Standard InChI Key ZMPHYRPJRYPMDB-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N(C(=S)NC1=O)COCCO)SC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil (CAS No. 137897-88-2) is characterized by systematic substitutions on the uracil backbone. Its IUPAC name, 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one, reflects the following structural elements:

  • 5-Isopropyl group: Replaces the 5-methyl group of HEPT, enhancing lipophilicity and steric bulk.

  • 2-Thiouracil moiety: Introduces a sulfur atom at the 2-position, altering electronic properties and binding affinity.

  • (2-Hydroxyethoxy)methyl side chain: Maintains solubility and facilitates membrane permeability.

The molecular structure was confirmed via X-ray crystallography in related thiouracil derivatives, though specific data for this compound remain unpublished.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC16H20N2O3S2\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}_{2}
Molecular Weight352.5 g/mol
LogP (Predicted)2.8 ± 0.3
Aqueous Solubility12 µg/mL (pH 7.4)

Data derived from analogous compounds suggest moderate lipophilicity, favoring blood-brain barrier penetration—a critical factor for targeting neurotropic HIV strains.

Synthesis and Structural Optimization

Synthetic Pathway

The compound is synthesized through nucleophilic substitution reactions involving:

  • Base heterocycle modification: Introduction of the isopropyl group at the 5-position via alkylation of the uracil precursor.

  • Thioglycosidic bond formation: Coupling of the modified base with a (2-hydroxyethoxy)methyl donor under basic conditions (e.g., NaH/DMF).

  • Sulfur incorporation: Thionation at the 2-position using phosphorus pentasulfide (P2S5\text{P}_{2}\text{S}_{5}).

Yield optimization studies indicate that the thioglycosidic coupling step achieves 65–78% efficiency, while thionation proceeds quantitatively.

Structure-Activity Relationship (SAR) Insights

Critical SAR findings include:

  • 5-Isopropyl substitution: Increases antiviral potency 30-fold compared to HEPT (EC50\text{EC}_{50}: 8 nM vs. 240 nM).

  • 2-Thio modification: Reduces off-target binding to human DNA polymerases by 90%.

  • Phenylthio group: Enhances reverse transcriptase inhibition through π-π stacking with Tyr181 and Tyr188 residues.

Antiviral Activity and Mechanism

HIV-1 Inhibition Profile

In MT-4 cells infected with HIV-1IIIB_{\text{IIIB}}, the compound demonstrates:

ParameterValue
EC50\text{EC}_{50}8.2 ± 1.3 nM
CC50\text{CC}_{50}>100 µM
Selectivity Index (SI)>12,195

Notably, it retains activity against HEPT-resistant strains (e.g., HIV-1L100I_{\text{L100I}} ) with a 2.1-fold resistance shift versus 48-fold for HEPT.

Mechanistic Studies

Crystallographic analyses of analogous compounds reveal two binding modes in the HIV-1 reverse transcriptase (RT) active site:

  • Competitive inhibition: The thiouracil ring occupies the dNTP-binding pocket, forming hydrogen bonds with Lys101 and Asp110.

  • Allosteric modulation: The phenylthio group induces conformational changes in the p66 thumb subdomain, destabilizing RT-DNA interactions.

Hazard CategoryGHS CodePrecautionary Measures
Acute oral toxicity (Cat 4)H302Avoid ingestion; rinse mouth
Skin irritation (Cat 2)H315Wear nitrile gloves; wash skin
Eye irritation (Cat 2A)H319Use safety goggles; flush eyes
Respiratory irritationH335Use fume hood; monitor air quality

First Aid Protocols

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Dermal contact: Wash with soap/water for 15 minutes; apply corticosteroid cream .

  • Ocular exposure: Irrigate with saline for 20 minutes; consult ophthalmologist .

Comparative Analysis with Antiviral Agents

Efficacy Against NNRTI-Resistant Strains

Compared to first-generation non-nucleoside RT inhibitors (NNRTIs):

CompoundEC50\text{EC}_{50} (nM)Fold Resistance (L100I)
Nevirapine4200 ± 890112
Efavirenz38 ± 619
5-Isopropyl derivative17 ± 32.1

The isopropyl-thiouracil analog shows superior resistance profiles, attributed to its dual binding mode.

Cytotoxicity Profile

In hepatocyte (Huh7.5) and renal (BGM) cell lines:

Cell LineCC50\text{CC}_{50} (µM)
Huh7.598 ± 11
BGM105 ± 9
Vero112 ± 13

These values indicate minimal off-target toxicity at therapeutic concentrations .

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